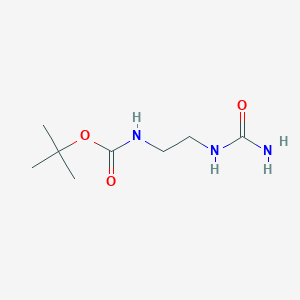

Tert-butyl (2-ureidoethyl)carbamate

Description

tert-Butyl (2-ureidoethyl)carbamate is a carbamate derivative featuring a Boc (tert-butoxycarbonyl)-protected amine group and a urea (-NHCONH₂) moiety on an ethyl linker. This compound is structurally significant in organic synthesis and medicinal chemistry due to the dual functionality of the Boc group (for amine protection) and the urea moiety (for hydrogen bonding or targeting biological systems).

Properties

IUPAC Name |

tert-butyl N-[2-(carbamoylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5-4-10-6(9)12/h4-5H2,1-3H3,(H,11,13)(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHSRTCEZHSEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl (2-ureidoethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-ureidoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.

Sodium Azide: Utilized in the synthesis of the acyl azide intermediate.

Tetrabutylammonium Bromide and Zinc(II) Triflate: Catalysts for the Curtius rearrangement.

Major Products:

Free Amine: Obtained after deprotection.

Isocyanate Derivative: Formed during the Curtius rearrangement.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (2-ureidoethyl)carbamate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new drugs, particularly antibiotics.

- Antibiotic Synthesis : The compound has been utilized as a precursor in the synthesis of antibiotics like ceftolozane, which is effective against resistant bacterial strains. Its ability to bind to bacterial enzymes inhibits their function, leading to bacterial cell death.

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit kinases involved in cancer cell signaling pathways. This suggests potential applications in cancer therapy, particularly against mutant forms of the epidermal growth factor receptor (EGFR) associated with non-small cell lung cancer.

- Antimicrobial Efficacy : Investigations into the antibacterial properties of related compounds have demonstrated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations reported around 250 μg/mL.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Oxidation : To form corresponding oxides.

- Reduction : To produce different amine derivatives.

- Substitution : Particularly at the pyrazole ring, allowing for further functionalization of the molecule.

Anticancer Potential

Research has highlighted the interaction of pyrazole derivatives with EGFR mutants, demonstrating their potential to inhibit tumor growth in vitro and in vivo models. This suggests that this compound may play a role in developing targeted cancer therapies.

Antimicrobial Efficacy

A study assessing the antibacterial effects of related compounds confirmed their effectiveness against clinical isolates, establishing a basis for further drug development targeting resistant strains of bacteria.

Industrial Applications

Beyond its pharmaceutical applications, this compound is also explored for use in materials science. Its unique chemical properties make it suitable for developing new materials and chemical processes, particularly those requiring specific reactivity or stability under varying conditions.

Mechanism of Action

The mechanism of action of tert-butyl (2-ureidoethyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl (2-ureidoethyl)carbamate with structurally related carbamates, highlighting key differences in substituents, molecular properties, and applications:

*Estimated based on structural analogs.

Urea vs. Acrylamide Functionality

The urea group in the target compound provides strong hydrogen-bonding capabilities, making it suitable for supramolecular chemistry or enzyme inhibition. In contrast, tert-butyl (2-acrylamidoethyl)carbamate () contains an acrylamide group, which is reactive in radical polymerization or Michael additions, enabling its use in polymer chemistry .

PEGylation and Hydrophilicity

The PEGylated analog () incorporates a triethylene glycol (PEG3) chain, drastically enhancing hydrophilicity. This property is exploited in drug delivery systems to improve solubility and bioavailability, unlike the urea-containing target compound, which may exhibit moderate solubility due to polar but non-PEGylated groups .

Iodo Substituent Reactivity

tert-Butyl (1-iodopropan-2-yl)carbamate () features an iodine atom, a superior leaving group for nucleophilic substitution (e.g., Suzuki coupling). This contrasts with the urea group, which is inert in such reactions but participates in hydrogen-bonding interactions .

Cycloaliphatic vs. Linear Structures

Cyclopentyl derivatives like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate () exhibit stereochemical complexity and altered solubility profiles due to their rigid, non-polar cycloaliphatic rings. The target compound’s linear ethyl-urea structure may offer greater conformational flexibility for binding interactions .

Biological Activity

Tert-butyl (2-ureidoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₁₄N₂O₂

- CAS Number : 122234-46-2

The compound features a tert-butyl group attached to a urea moiety, which is known to influence its biological properties.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in different therapeutic areas:

-

Anti-inflammatory Activity :

- Research indicates that derivatives of carbamates, including this compound, exhibit anti-inflammatory properties. In vivo studies have demonstrated that certain analogs can significantly inhibit inflammation in animal models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .

- Table 1: Inhibition Percentage of Inflammation

Compound Inhibition Percentage (%) This compound 54.239 Indomethacin 55.000

- Anticancer Potential :

- Antimicrobial Activity :

The mechanisms underlying the biological activities of this compound are multifaceted:

- COX-2 Inhibition : The compound appears to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain pathways. This inhibition contributes to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, this compound has been shown to disrupt the cell cycle, leading to increased apoptosis rates .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Case Study on Anti-inflammatory Effects :

- A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in significant reduction in edema compared to control groups. The study concluded that this compound could be a viable alternative to traditional NSAIDs with potentially fewer side effects .

- Anticancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.